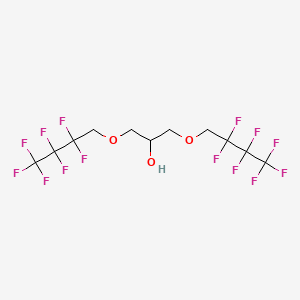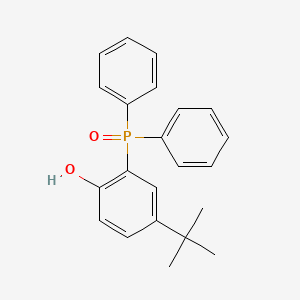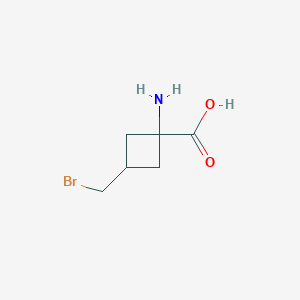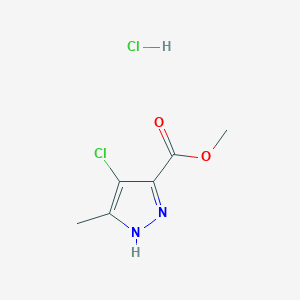
methyl (2E)-2-(oxan-3-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-(oxan-3-ylidene)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound is characterized by the presence of an oxane ring and an ester functional group, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(oxan-3-ylidene)acetate can be achieved through several methods. One common approach involves the esterification of (2E)-2-(oxan-3-ylidene)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The process may also include purification steps such as distillation to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-2-(oxan-3-ylidene)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: (2E)-2-(oxan-3-ylidene)acetic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl (2E)-2-(oxan-3-ylidene)acetate depends on its specific interactions with molecular targets. In general, esters can interact with enzymes and receptors in biological systems, leading to various physiological effects. The oxane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl (2E)-2-(oxan-3-ylidene)acetate can be compared with other esters and oxane-containing compounds:
Methyl acetate: A simple ester with a similar ester functional group but lacking the oxane ring.
Ethyl (2E)-2-(oxan-3-ylidene)acetate: A similar compound with an ethyl group instead of a methyl group.
Oxan-3-ylidene acetic acid: The corresponding carboxylic acid without the ester group.
The presence of the oxane ring in this compound distinguishes it from simpler esters and may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl (2E)-2-(oxan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+ |
Clé InChI |
HUQJZKZVSGPJNS-FNORWQNLSA-N |
SMILES isomérique |
COC(=O)/C=C/1\CCCOC1 |
SMILES canonique |
COC(=O)C=C1CCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)
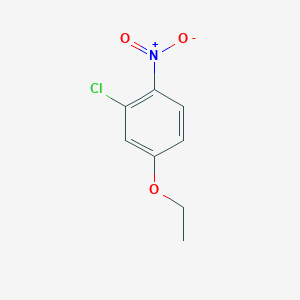
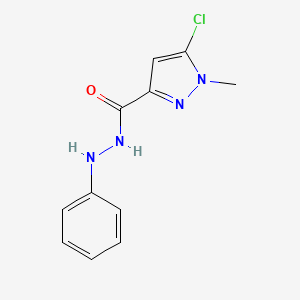

![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)

